REACTION_SMILES
|
[CH2:25]1[O:26][CH2:27][CH2:28][CH2:29]1.[CH:15]([Li:16])([CH2:17][CH3:18])[CH3:19].[Cl:1][c:2]1[cH:3][c:4]([N:9]2[CH2:10][CH2:11][O:12][CH2:13][CH2:14]2)[cH:5][c:6]([Cl:8])[cH:7]1.[O:20]=[CH:21][N:22]([CH3:23])[CH3:24]>>[Cl:1][c:2]1[cH:3][c:4]([N:9]2[CH2:10][CH2:11][O:12][CH2:13][CH2:14]2)[cH:5][c:6]([Cl:8])[c:7]1[CH:21]=[O:20]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li]C(C)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Clc1cc(Cl)cc(N2CCOCC2)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Type
|
product
|
Smiles
|
O=Cc1c(Cl)cc(N2CCOCC2)cc1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |